2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
Description
2-[4-(6-Cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a quinoxaline-piperazine hybrid featuring a pyrimidine substituent at the 4-position of the piperazine ring. The pyrimidine moiety is substituted with a cyclobutyl group at the 6-position and a methyl group at the 2-position, conferring distinct steric and electronic properties. Potential applications include kinase inhibition (e.g., PI3Kα) or antipsychotic activity, inferred from structurally related compounds .
Properties
IUPAC Name |
2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-15-23-19(16-5-4-6-16)13-20(24-15)26-9-11-27(12-10-26)21-14-22-17-7-2-3-8-18(17)25-21/h2-3,7-8,13-14,16H,4-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOVOXJECJDQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C5CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, which is then functionalized to introduce the piperazine ring. The piperazine is subsequently substituted with the cyclobutyl and methylpyrimidine groups under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reactors, continuous flow systems, and automated monitoring to maintain reaction conditions. The scalability of the synthesis is crucial for producing sufficient quantities for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s reactivity and stability.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the piperazine or pyrimidine rings .
Scientific Research Applications
2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological targets make it useful for studying cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. This interaction is often mediated by the compound’s unique structural features, which allow it to fit into the active sites of the targets and exert its effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Quinoxaline-piperazine derivatives vary widely in substituents on the pyrimidine/aryl rings, influencing their biological activity and physicochemical properties. Key comparisons include:
Pharmacological Activity
- PI3Kα Inhibition: Compounds 22 and 41 (IC50: 40 nM and 24 nM, respectively) demonstrate nanomolar potency against PI3Kα, a target in oncology. The target compound’s cyclobutyl group may modulate selectivity or potency, though experimental data are pending .
- Antipsychotic Potential: Derivatives like 2-[4-(4-chlorophenyl)piperazin-1-yl]quinoxaline () highlight structural overlap with antipsychotics, though the target compound’s pyrimidine substituents may redirect its therapeutic profile .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s molecular weight (~388 g/mol, estimated) is comparable to 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}quinoxaline (348.4 g/mol, ). The cyclobutyl group may enhance lipophilicity (logP) relative to polar sulfonyl-containing analogues, impacting membrane permeability .
- Binding Efficiency Index (BEI) : While Compounds 22 and 41 exhibit strong potency, their BEI values (ligand efficiency metrics) are comparable to reference inhibitors like LY294002, suggesting room for optimization in the target compound .
Biological Activity
The compound 2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 278.36 g/mol. The structure includes a quinoxaline core linked to a piperazine ring and a pyrimidine derivative, which are known to influence its pharmacological properties.
Research indicates that compounds similar to this compound may interact with various targets in the central nervous system (CNS). The interactions primarily involve neurotransmitter receptors, suggesting potential utility in treating psychiatric disorders such as depression and schizophrenia .
Binding Affinity Studies
Preliminary studies on binding affinities reveal that this compound may exhibit significant interactions with serotonin (5-HT) and dopamine receptors, which are critical in mood regulation and psychotic disorders. The unique structural features of the compound may confer selective binding properties, enhancing its therapeutic potential .
Antimicrobial Activity
In addition to its neuropharmacological implications, there is emerging evidence that quinoxaline derivatives possess antimicrobial properties. For instance, related compounds have demonstrated activity against Mycobacterium tuberculosis and M. smegmatis, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
| Compound | MIC against M. tuberculosis (µg/mL) | MIC against M. smegmatis (µg/mL) |
|---|---|---|
| Quinoxaline derivative 1 | 0.03 | 4 |
| Quinoxaline derivative 2 | 10 | 16 |
| This compound | TBD | TBD |
Study on Neuropharmacological Effects
A recent study evaluated the effects of several quinoxaline derivatives on animal models exhibiting symptoms of anxiety and depression. The results indicated that compounds with structural similarities to this compound significantly reduced anxiety-like behaviors in rodents, suggesting a potential for clinical applications in mood disorders .
Antimycobacterial Activity
Another investigation focused on the antimycobacterial efficacy of quinoxaline derivatives. The study highlighted that specific modifications to the quinoxaline structure enhanced activity against drug-resistant strains of M. tuberculosis. This reinforces the importance of structural optimization in developing effective antimycobacterial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
